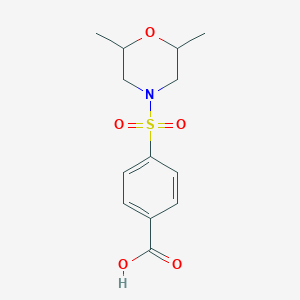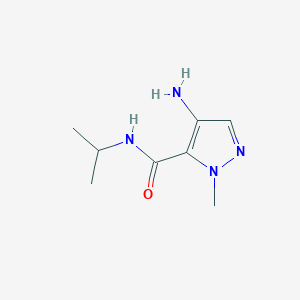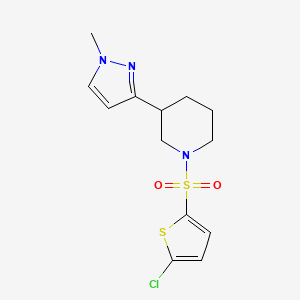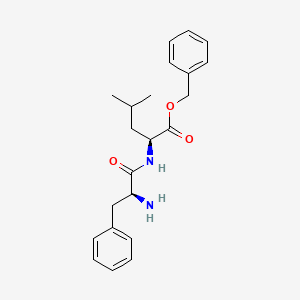
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
Bioactivity and Therapeutic Potential
- Synthesis and Bioactivity Studies : A series of benzenesulfonamides, including structures related to the specified compound, was synthesized to explore their cytotoxicity, tumor specificity, and potential as inhibitors for various biological targets, such as carbonic anhydrase (CA). Some derivatives showed interesting cytotoxic activities, highlighting their potential for anti-tumor activity studies (Gul et al., 2016).
- Anticancer and Apoptosis-Inducing Activity : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities, with certain compounds displaying significant cytotoxic effects against various human cancer cell lines. These compounds induce apoptosis, a programmed cell death essential for removing cancerous cells, suggesting their use as therapeutic agents (Żołnowska et al., 2016).
Structural and Synthetic Studies
- Crystal Structure Analysis : Studies on related benzenesulfonamide compounds have detailed their crystal structures, which are crucial for understanding the chemical and physical properties that contribute to their bioactivity. The analysis of these structures aids in the design of new compounds with enhanced therapeutic potential (Bats et al., 2001).
- Synthetic Routes and Molecular Design : Research on the synthesis of benzenesulfonamide derivatives provides insights into creating compounds with potential biological activities. These synthetic strategies enable the development of novel compounds with optimized properties for specific therapeutic applications (Gupta & Halve, 2015).
Enzyme Inhibition and Mechanistic Insights
- Carbonic Anhydrase Inhibition : The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for treating several conditions, such as glaucoma, epilepsy, and cancer. Benzenesulfonamide derivatives, including those structurally related to the specified compound, have been studied for their CA inhibitory effects, showing significant potential as CA inhibitors (Gul et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and disposal methods.
Orientations Futures
This involves predicting or suggesting future research directions or applications for the compound based on its properties and uses.
Please note that the availability of this information depends on how much research has been done on the compound. For novel or less-studied compounds, some or all of this information may not be available. If you have access to a lab or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-24-16-4-2-3-14(11-16)19(15-9-10-25(20,21)12-15)26(22,23)17-7-5-13(18)6-8-17/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOBUVZMWUMYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2879216.png)
![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)
![5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester](/img/structure/B2879219.png)

![methyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2879226.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)




![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)